molecular formula C19H20ClN3O2 B14143568 2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide

2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide

Cat. No.: B14143568
M. Wt: 357.8 g/mol
InChI Key: DULIIBINJJDACZ-HYARGMPZSA-N
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Description

2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chloro-phenyl group with a hydrazinocarbonylmethyl-acetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with hydrazine hydrate to yield 4-chloro-phenylhydrazine. The final step involves the condensation of 4-chloro-phenylhydrazine with 1-methyl-2-phenyl-eth-(E)-ylidene-acetyl chloride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-phenylhydrazine: Shares the chloro-phenyl group but lacks the hydrazinocarbonylmethyl-acetamide moiety.

    1-Methyl-2-phenyl-eth-(E)-ylidene-acetyl chloride: Contains the ethylidene-acetyl group but lacks the chloro-phenyl and hydrazinocarbonylmethyl groups.

Uniqueness

2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-oxo-2-[(2E)-2-(1-phenylpropan-2-ylidene)hydrazinyl]ethyl]acetamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(11-15-5-3-2-4-6-15)22-23-19(25)13-21-18(24)12-16-7-9-17(20)10-8-16/h2-10H,11-13H2,1H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

DULIIBINJJDACZ-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)CC1=CC=C(C=C1)Cl)/CC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC(=O)CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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